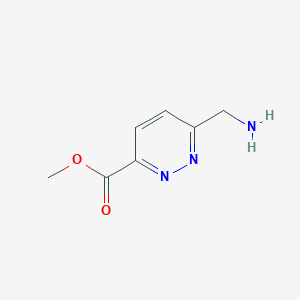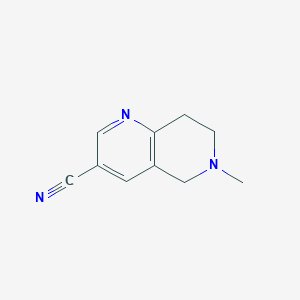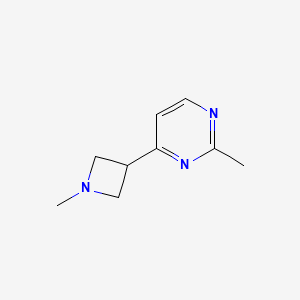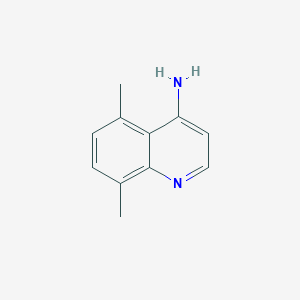
Methyl 6-(aminomethyl)pyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(aminomethyl)pyridazine-3-carboxylate is a chemical compound with the molecular formula C₇H₁₀N₃O₂ It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(aminomethyl)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with appropriate reagents. One common method includes the alkylation of 6-(aminomethyl)pyridazine-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, typically under reflux conditions, to yield the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, alkoxides, under reflux conditions in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated pyridazine derivatives.
科学的研究の応用
6-(アミノメチル)ピリダジン-3-カルボン酸メチルは、科学研究においていくつかの用途があります。
化学: これは、より複雑な複素環化合物の合成のためのビルディングブロックとして役立ちます。その誘導体は、独特の特性を持つ新しい材料の開発に使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。これは、新しい薬剤や治療薬の設計に使用されます。
医学: 医薬中間体としての可能性を探求するための研究が進行中です。その誘導体は、治療目的で活用できる薬理活性を示す可能性があります。
産業: この化合物は、農薬やその他の工業用化学品の合成に使用されます。その独自の構造により、さまざまな化学プロセスにおいて貴重な中間体となっています。
作用機序
6-(アミノメチル)ピリダジン-3-カルボン酸メチルの作用機序は完全に解明されていませんが、生物系で特定の分子標的と相互作用すると考えられています。この化合物は、特定の酵素や受容体を阻害し、観察される生物学的効果につながる可能性があります。正確な経路と関与する分子標的を解明するには、さらなる研究が必要です。
類似化合物:
- ピリダジン-3-カルボン酸メチル
- 6-メトキシピリダジン-3-カルボン酸メチル
- 5-メチルピリダジン-3-カルボン酸メチル
- 6-アミノピリダジン-3-カルボン酸メチル
比較: 6-(アミノメチル)ピリダジン-3-カルボン酸メチルは、ピリダジン環の6位にアミノメチル基が存在することでユニークです。この構造的特徴は、アナログと比較して、明確な化学的および生物学的特性を与えます。たとえば、アミノメチル基は、追加の水素結合と静電相互作用に関与する可能性があり、その生物活性と分子標的への結合親和性を高める可能性があります。
類似化合物との比較
- Methyl pyridazine-3-carboxylate
- Methyl 6-methoxypyridazine-3-carboxylate
- Methyl 5-methylpyridazine-3-carboxylate
- Methyl 6-aminopyridazine-3-carboxylate
Comparison: Methyl 6-(aminomethyl)pyridazine-3-carboxylate is unique due to the presence of the aminomethyl group at the 6-position of the pyridazine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the aminomethyl group can participate in additional hydrogen bonding and electrostatic interactions, potentially enhancing its biological activity and binding affinity to molecular targets.
特性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC名 |
methyl 6-(aminomethyl)pyridazine-3-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)6-3-2-5(4-8)9-10-6/h2-3H,4,8H2,1H3 |
InChIキー |
CQAPWFDXFCXQAO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NN=C(C=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B11916902.png)





![(2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B11916920.png)
![6,10-Dioxa-2-azaspiro[4.5]decane-1-thione](/img/structure/B11916928.png)
![2,5-Dimethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11916952.png)


![7-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B11916972.png)

